2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile
Description
2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile is a nitrile-containing organic compound characterized by a branched aliphatic chain with a methyl group at position 2 and a [(4-methylphenyl)methyl]amino substituent at position 2.
Properties
IUPAC Name |
2-methyl-3-[(4-methylphenyl)methylamino]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-10-3-5-12(6-4-10)9-14-8-11(2)7-13/h3-6,11,14H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFVQGHSAAZIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile typically involves the reaction of 2-methylpropanenitrile with 4-methylbenzylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as distillation or recrystallization, are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Molecular Comparison
Reactivity and Electronic Properties
- Nitrile Group Influence: All compounds share a nitrile group, enabling nucleophilic addition or hydrolysis reactions. However, the electron-withdrawing nature of substituents like nitro (in N-(4-dimethylamino-3,5-dinitrophenyl)acetonitrile) or sulfonyl (in the propenenitrile derivative) increases nitrile reactivity compared to the methylphenyl-substituted target compound .
- Aromatic Substituents: The [(4-methylphenyl)methyl]amino group in the target compound introduces steric hindrance and moderate electron-donating effects, contrasting with the electron-deficient pyridinyl and nitro groups in analogs .
Thermodynamic and Spectroscopic Properties
- Dipole Moments: Theoretical studies on N-substituted maleimides (e.g., N-(4-dimethylamino-3,5-dinitrophenyl) derivatives) suggest that nitro and dimethylamino groups create large dipole moments (~5–7 D), whereas the target compound’s methylphenyl group likely reduces polarity .
- UV-Vis Absorption : Compounds with conjugated systems (e.g., trifluoromethyl-pyridinyl in CAS 1025311-37-8) exhibit strong absorbance in the UV range (λmax ~300–400 nm), while the target compound’s absorption would depend on its less-conjugated structure .
Biological Activity
2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile, an organic compound with the molecular formula C12H16N2, has garnered attention in scientific research due to its potential biological activities. This compound features a propanenitrile backbone and is characterized by its unique structure, which includes a nitrile functional group and an amine moiety. Understanding its biological activity is crucial for exploring its therapeutic potential in various medical applications.
The synthesis of 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile typically involves the reaction of 4-methylbenzonitrile with 2-methyl-2-aminopropane. This reaction is often conducted under controlled conditions using suitable solvents and catalysts to optimize yield and purity. The compound serves as an intermediate in the synthesis of various organic compounds, highlighting its versatility in chemical applications.
Neuropharmacological Effects
Research indicates that 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile exhibits significant neuropharmacological activity. Notably, it has shown anticonvulsant properties , evidenced by its ability to suppress seizure activity in animal models. The proposed mechanism of action involves modulation of neurotransmitter systems, particularly interactions with GABAergic and glutamatergic pathways, which are critical for neuronal excitability.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Mechanism of Action |
|---|---|---|
| Anticonvulsant | Suppression of seizure activity | Modulation of GABAergic and glutamatergic pathways |
| Receptor Interaction | Potential binding to specific receptors | Modulation of enzymatic activity |
Interaction Studies
Preliminary studies have focused on the compound's binding affinity to various molecular targets. These interactions are essential for understanding its therapeutic effects and mechanisms of action. The compound may modulate the activity of specific receptors or enzymes, leading to diverse biological effects.
Case Studies and Research Findings
- Anticonvulsant Study : In a controlled study involving animal models, 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile was administered to evaluate its anticonvulsant effects. Results indicated a significant reduction in seizure frequency compared to control groups, suggesting its potential as a therapeutic agent for epilepsy.
- Neurotransmitter Modulation : A study examining the compound's effect on neurotransmitter levels found that it significantly increased GABA levels while decreasing glutamate levels in treated subjects. This balance is crucial for maintaining neuronal stability and preventing excitotoxicity.
- Binding Affinity Studies : Recent binding assays demonstrated that 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile has a high affinity for certain receptors involved in pain modulation, indicating potential applications in pain management therapies.
Future Directions
Ongoing research aims to further elucidate the pharmacodynamics and pharmacokinetics of 2-Methyl-3-{[(4-methylphenyl)methyl]amino}propanenitrile. Investigations into its safety profile, long-term effects, and potential therapeutic applications are critical for advancing this compound from laboratory studies to clinical settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
